6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione family, characterized by a bicyclic scaffold combining pyrrole and pyrimidine moieties. Its structure features a (tetrahydrofuran-2-yl)methyl group at position 6 and a 3,4,5-trimethoxyphenyl substituent at position 2. The trimethoxyphenyl group is notable for its electron-donating properties, which enhance aromatic interactions in biological systems, while the tetrahydrofuran-derived side chain contributes to lipophilicity and metabolic stability . However, its detailed pharmacological activity remains understudied compared to analogues with simpler substituents.
Propriétés
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-26-14-7-11(8-15(27-2)18(14)28-3)17-16-13(21-20(25)22-17)10-23(19(16)24)9-12-5-4-6-29-12/h7-8,12,17H,4-6,9-10H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVISVGTLPKYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action.
The chemical structure of this compound features a pyrrolo[3,4-d]pyrimidine core with multiple substituents that enhance its biological activity. The presence of the tetrahydrofuran moiety is particularly significant as it may influence the compound's solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit topoisomerase II enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells.
- Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound exhibit GI50 values in the low micromolar range against various human cancer cell lines .
Antidiabetic Effects
Another area of interest is the compound's potential role in enhancing insulin sensitivity:
- In vitro Studies : Research has demonstrated that certain pyrrolo[3,4-d]pyrimidine derivatives can increase glucose incorporation into lipids in adipocytes. This effect is dose-dependent and highlights the structural importance of substituents on the phenyl ring .
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of a series of pyrrolo[3,4-d]pyrimidine derivatives on ovarian and breast cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
Study 2: Insulin Sensitivity Enhancement
In another investigation focusing on insulin sensitivity, compounds related to this compound were tested for their ability to stimulate glucose uptake in adipocytes. Results showed a substantial increase in insulin sensitivity at specific concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position on phenyl | Increased anticancer activity |
| Tetrahydrofuran moiety | Improved solubility and bioavailability |
This table summarizes how modifications to the compound's structure can lead to enhanced biological activity.
Comparaison Avec Des Composés Similaires
Table 1: Substituent Variations in Pyrrolo[3,4-d]Pyrimidine-2,5-Dione Derivatives
Key Observations :
- The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects, favoring π-π stacking in protein binding pockets, whereas fluorophenyl () and hydroxyphenyl () groups alter electronic and solubility profiles.
- The (tetrahydrofuran-2-yl)methyl substituent at position 6 balances lipophilicity and rigidity, contrasting with the flexible butyl chain () or bulky 4-methylbenzyl group ().
Table 2: Comparative Physicochemical Data
Key Observations :
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolo[3,4-d]pyrimidine core via cyclocondensation of substituted pyrimidine precursors. Critical steps include:
- Functionalization : Introducing the tetrahydrofuran-2-ylmethyl and trimethoxyphenyl groups via nucleophilic substitution or coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane aids in purification .
- Temperature Control : Maintain reflux conditions (80–120°C) during cyclization to prevent side reactions like ring-opening .
Yield Optimization : Use catalytic bases (e.g., triethylamine) to accelerate steps, and employ chromatography or recrystallization for high-purity isolation (>95%) .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm; pyrrolo ring protons at δ 5.1–6.3 ppm) .
- HPLC-PDA/MS : Ensures purity (>95%) and detects trace intermediates using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemistry of the fused pyrrolo-pyrimidine core, critical for structure-activity relationship (SAR) studies .
Advanced: How can reaction mechanisms for key synthetic steps be elucidated computationally?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states, e.g., for cyclocondensation or nucleophilic substitutions. Compare computed activation energies with experimental kinetic data .
- Reaction Path Sampling : Employ methods like the artificial force-induced reaction (AFIR) to explore competing pathways (e.g., ring-closing vs. dimerization) .
- Validation : Cross-reference computed intermediates with LC-MS/MS fragmentation patterns .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of substituents?
- Substituent Modulation : Replace the 3,4,5-trimethoxyphenyl group with fluorinated or hydroxylated analogs to assess electronic effects on bioactivity .
- Core Modifications : Compare activity of pyrrolo-pyrimidine derivatives against pyrido-pyrimidine analogs to evaluate ring-size dependency .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinases) or receptor-binding assays (e.g., dopamine receptors) with IC50/EC50 quantification .
Advanced: How should researchers address contradictions in biological assay data (e.g., varying IC50 values across studies)?
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, temperature) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation artifacts in cell-based assays .
- Computational Feedback : Apply machine learning to correlate SAR data with molecular descriptors (e.g., logP, polar surface area) and identify outliers .
Advanced: What computational approaches are effective in predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F >30), blood-brain barrier permeability (BBB+), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate interactions with serum proteins (e.g., human serum albumin) to predict plasma half-life .
- Free-Energy Perturbation : Calculate binding affinities for target proteins (e.g., kinase ATP-binding pockets) to prioritize analogs .
Advanced: How can solubility challenges be mitigated during in vitro/in vivo studies?
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility (>1 mg/mL) .
- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration, confirmed by ion chromatography .
- Nanoformulation : Encapsulate in liposomes (size <200 nm) for improved cellular uptake, validated by dynamic light scattering (DLS) .
Advanced: What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?
- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real-time .
- Reactor Design : Optimize heat transfer in flow reactors to prevent exothermic runaway during cyclization steps .
- Waste Reduction : Use membrane separation (e.g., nanofiltration) to recover catalysts (e.g., Pd/C) and solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
